Acridine, 3-chloro-9-(4-(diethylamino)-1-(4-methoxyphenyl)butylamino)-7-methoxy-, dihydrochloride, hydrate
CAS No.: 73680-44-1
Cat. No.: VC18447362
Molecular Formula: C29H36Cl3N3O2
Molecular Weight: 565.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73680-44-1 |
|---|---|
| Molecular Formula | C29H36Cl3N3O2 |
| Molecular Weight | 565.0 g/mol |
| IUPAC Name | [4-[(6-chloro-2-methoxyacridin-9-yl)azaniumyl]-4-(4-methoxyphenyl)butyl]-diethylazanium;dichloride |
| Standard InChI | InChI=1S/C29H34ClN3O2.2ClH/c1-5-33(6-2)17-7-8-26(20-9-12-22(34-3)13-10-20)32-29-24-15-11-21(30)18-28(24)31-27-16-14-23(35-4)19-25(27)29;;/h9-16,18-19,26H,5-8,17H2,1-4H3,(H,31,32);2*1H |
| Standard InChI Key | HQKWZMXOXRBTEK-UHFFFAOYSA-N |
| Canonical SMILES | CC[NH+](CC)CCCC(C1=CC=C(C=C1)OC)[NH2+]C2=C3C=C(C=CC3=NC4=C2C=CC(=C4)Cl)OC.[Cl-].[Cl-] |
Introduction
Acridine, 3-chloro-9-(4-(diethylamino)-1-(4-methoxyphenyl)butylamino)-7-methoxy-, dihydrochloride, hydrate is a complex organic compound belonging to the acridine family. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimalarial and anticancer agents. This specific compound has garnered attention due to its unique structure, which holds potential for various scientific and industrial applications, including drug development and research in cellular mechanisms.
Synthesis and Production
The synthesis of acridine derivatives typically involves several steps that include the formation of the acridine core followed by various substitutions to introduce functional groups. The synthesis of this specific compound can be optimized for yield and purity by adjusting reaction conditions such as temperature, solvent choice, and reaction time. Industrial production may utilize continuous flow reactors to enhance efficiency and scalability.
Biological Activities and Applications
-
Anticancer Potential: Research indicates that similar acridine compounds exhibit significant cytotoxicity against various cancer cell lines at low concentrations, suggesting a potent mechanism of action that warrants further investigation.
-
Mechanism of Action: The mechanism of action for acridine derivatives often involves interactions with nucleic acids and proteins, which can lead to the inhibition of target enzymes or cellular processes.
-
Solubility and Bioavailability: Experimental data suggest varying solubility profiles in different solvents, impacting its bioavailability and efficacy in biological systems.
Research Findings and Future Directions
Acridine derivatives like this compound are primarily researched for their potential applications in medicinal chemistry, particularly as anticancer agents. Further research is needed to fully explore their therapeutic potential and to understand their interactions at the molecular level.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume